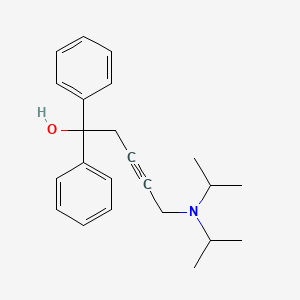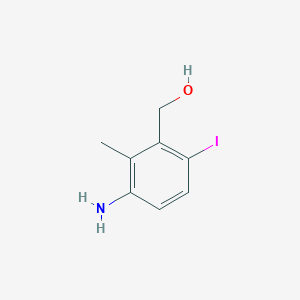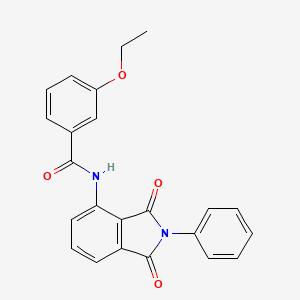![molecular formula C11H20N2O4 B12451191 4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B12451191.png)
4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID is a chemical compound with a molecular formula of C10H18N2O5 It is a derivative of propanoic acid, featuring a morpholine ring attached to the propyl chain
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-(4-morpholino)propyl isothiocyanate as an intermediate . The reaction conditions often include:
Temperature: Moderate temperatures (25-50°C)
Solvent: Common solvents like dichloromethane or methanol
Catalysts: Base catalysts such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines.
科学研究应用
3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its therapeutic potential in treating conditions related to hypoxia and anemia.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. For instance, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of HIF-α subunits . This inhibition stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the adaptive response to hypoxia.
相似化合物的比较
Similar Compounds
3-(4-MORPHOLINO)PROPIONIC ACID: Similar structure but lacks the carbamoyl group.
3-(4-MORPHOLINO)PROPYL ISOTHIOCYANATE: Used as an intermediate in the synthesis of the target compound.
N-(3-DIMETHYLAMINOPROPYL)-N’-3-(4-MORPHOLINO)PROPYLTHIOUREA: Another derivative with different functional groups.
Uniqueness
3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HIF prolyl hydroxylase domain enzymes sets it apart from other similar compounds, making it a valuable tool in hypoxia-related research.
属性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
4-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H20N2O4/c14-10(2-3-11(15)16)12-4-1-5-13-6-8-17-9-7-13/h1-9H2,(H,12,14)(H,15,16) |
InChI 键 |
GFXXJTSQQNHFFJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCNC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12451109.png)
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451110.png)
![2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol](/img/structure/B12451111.png)

![2-(3,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B12451120.png)

![N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide](/img/structure/B12451141.png)
![{[2-(Benzyloxy)phenyl]methyl}hydrazine](/img/structure/B12451147.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B12451158.png)
![3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B12451161.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B12451162.png)

![1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12451174.png)

